molecular formula C11H10ClNO3 B14567262 2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride CAS No. 61545-79-7

2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride

Cat. No.: B14567262
CAS No.: 61545-79-7
M. Wt: 239.65 g/mol
InChI Key: KOAMQWBULBBXHS-UHFFFAOYSA-N
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Description

2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Properties

CAS No.

61545-79-7

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-ethyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride

InChI

InChI=1S/C11H10ClNO3/c1-2-8-11(15)13-7-5-6(10(12)14)3-4-9(7)16-8/h3-5,8H,2H2,1H3,(H,13,15)

InChI Key

KOAMQWBULBBXHS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the reaction of 2-aminophenol with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazine ring. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazine ring structure allows for versatile interactions with various biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
  • Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness

2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the carbonyl chloride functionality allows for diverse chemical modifications and applications .

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